molecular formula C16H22Cl2Zr B1581265 Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene CAS No. 58628-40-3

Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene

Cat. No.: B1581265
CAS No.: 58628-40-3
M. Wt: 376.5 g/mol
InChI Key: WOVFZCZYLJWDNF-UHFFFAOYSA-L
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Description

Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene is a chemical compound with the molecular formula C10H14Cl2Zr. This compound is part of the metallocene family, which consists of transition metal complexes with cyclopentadienyl ligands. Metallocenes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene, also known as ZrCp2Cl2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The primary targets of this compound are organic molecules, particularly those containing double bonds, such as alkenes and dienes .

Mode of Action

The compound interacts with its targets through a process known as electrophilic attack on conjugated dienes . This involves the addition of one mole equivalent of a halogen or a hydrogen halide to a conjugated diene, resulting in the formation of 1,2- and 1,4-addition products . The stability of allylic carbocations is explained in terms of resonance .

Biochemical Pathways

The affected pathways primarily involve organic synthesis reactions. The compound acts as a catalyst in these reactions, promoting the addition of halogens or hydrogen halides to conjugated dienes . The downstream effects include the formation of new organic compounds with potential applications in various fields.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air and moisture, which can lead to its decomposition . Therefore, it should be stored in a dark place under an inert atmosphere . Additionally, the compound’s reactivity and stability can be affected by temperature, with higher temperatures potentially leading to increased reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene typically involves the reaction of zirconium tetrachloride (ZrCl4) with 5-propan-2-ylcyclopenta-1,3-diene in the presence of a reducing agent. One common method is the use of lithium aluminum hydride (LiAlH4) as the reducing agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and more efficient reducing agents to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides and other by-products.

    Reduction: Reduction reactions can further modify the zirconium center, leading to different oxidation states.

    Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds with different functional groups.

Scientific Research Applications

Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, such as polymerization and hydrogenation.

    Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: In the industrial sector, it is used in the production of high-performance materials, such as specialty polymers and advanced composites.

Comparison with Similar Compounds

Similar Compounds

  • Dichlorozirconium;5-methylcyclopenta-1,3-diene
  • Dichlorozirconium;5-ethylcyclopenta-1,3-diene
  • Dichlorozirconium;5-butylcyclopenta-1,3-diene

Uniqueness

Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene is unique due to the presence of the propan-2-yl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in both research and industrial applications.

Properties

CAS No.

58628-40-3

Molecular Formula

C16H22Cl2Zr

Molecular Weight

376.5 g/mol

IUPAC Name

dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene

InChI

InChI=1S/2C8H11.2ClH.Zr/c2*1-7(2)8-5-3-4-6-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

WOVFZCZYLJWDNF-UHFFFAOYSA-L

SMILES

CC(C)[C-]1[C-]=[C-][C-]=[C-]1.CC(C)[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr]Cl

Canonical SMILES

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl

Origin of Product

United States

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